2-Aminopropyl 2-hydroxybenzoate
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Overview
Description
2-Aminopropyl 2-hydroxybenzoate is an organic compound that belongs to the class of benzofuran derivatives. This compound is known for its unique chemical structure, which includes an aminopropyl group attached to a hydroxybenzoate moiety. Benzofuran derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-aminopropanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Aminopropyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
2-Aminopropyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Aminopropyl 2-hydroxybenzoate involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Similar structure but with a dihydrobenzofuran ring.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another dihydrobenzofuran derivative
Uniqueness
2-Aminopropyl 2-hydroxybenzoate is unique due to its specific ester linkage and the presence of both aminopropyl and hydroxybenzoate groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
876305-13-4 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-aminopropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6,11H2,1H3 |
InChI Key |
VWEGEMRHPZIWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1O)N |
Origin of Product |
United States |
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